Croconazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

RN & structure given from first source for parent cpd

See also: Croconazole Hydrochloride (active moiety of).

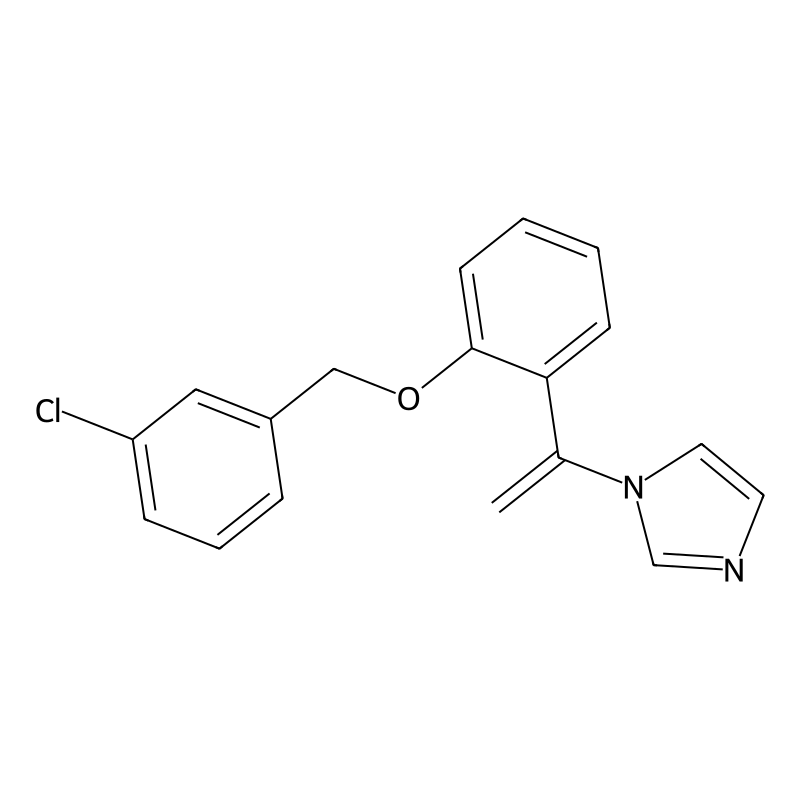

Croconazole (CAS 77175-51-0) is a synthetic imidazole antifungal characterized by a unique phenyl vinyl ether moiety at the N-1 position. Primarily procured as an active pharmaceutical ingredient (API) for topical dermatological formulations, it delivers broad-spectrum efficacy against dermatophytes, yeasts, and molds by inhibiting lanosterol 14-α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis[1]. Beyond its baseline antifungal activity, croconazole is distinguished by its specific physicochemical profile—exhibiting high solubility in pharmaceutical co-surfactants and oils—which makes it exceptionally well-suited for advanced lipid-based and micro-emulsion drug delivery systems [2]. For industrial formulators and researchers, croconazole represents a highly processable API that overcomes the epidermal penetration limitations of traditional aqueous antifungal creams.

References

- [1] Fromtling, R. A. (1988). Overview of medically important antifungal azole derivatives. Clinical Microbiology Reviews, 1(2), 187-217.

- [2] El-Badry, M., Fetih, G., & Shakeel, F. (2013). Comparative topical delivery of antifungal drug croconazole using liposome and micro-emulsion-based gel formulations. Drug Delivery, 21(1), 34-43.

Substituting croconazole with more ubiquitous imidazoles like clotrimazole or miconazole often compromises formulation flexibility and patient tolerance in specialized dermatological applications. Croconazole's specific aryl vinyl structural feature alters its immunological recognition, preventing cross-sensitivity in patients who exhibit allergic contact dermatitis to other azoles [1]. Furthermore, from a processability standpoint, croconazole possesses a distinct partition coefficient and excipient solubility profile that allows for significantly higher API loading in micro-emulsion-based gels (MBGF). This enables superior stratum corneum permeation fluxes and lower Minimum Inhibitory Concentrations (MIC) against recalcitrant dermatophytes like Trichophyton rubrum—performance metrics that standard miconazole creams cannot replicate in equivalent delivery vehicles [2].

References

- [1] Contact Dermatitis. (1996). Allergic contact dermatitis from croconazole without cross-sensitivity to clotrimazole and bifonazole. Contact Dermatitis, 35(4), 255-256.

- [2] El-Badry, M., Fetih, G., & Shakeel, F. (2013). Comparative topical delivery of antifungal drug croconazole using liposome and micro-emulsion-based gel formulations. Drug Delivery, 21(1), 34-43.

Micro-Emulsion Formulation Capacity via Co-Surfactant Solubility

A critical procurement advantage of croconazole is its compatibility with advanced topical delivery systems. Quantitative solubility profiling demonstrates that croconazole achieves a solubility of 48.46 ± 3.56 mg/mL in Tween-80 and 37.52 ± 2.76 mg/mL in ethanol, compared to a mere 0.65 ± 0.06 mg/mL in standard aqueous phosphate buffer (pH 6.8)[1]. This high solubility in non-ionic surfactants and co-surfactants allows formulators to bypass the precipitation issues commonly encountered with highly lipophilic generic azoles when designing micro-emulsion-based gels (MBGF).

| Evidence Dimension | API Solubility in Formulation Excipients |

| Target Compound Data | 48.46 mg/mL in Tween-80; 37.52 mg/mL in Ethanol |

| Comparator Or Baseline | Aqueous phosphate buffer baseline (0.65 mg/mL) |

| Quantified Difference | Over 74-fold increase in solubility in Tween-80 compared to the aqueous baseline |

| Conditions | Solubility assessment for micro-emulsion-based gel formulation (MBGF) development at standard conditions |

Enables formulators to design high-concentration, thermodynamically stable micro-emulsions for enhanced transdermal delivery without API precipitation.

Targeted Efficacy Against Trichophyton rubrum in Advanced Delivery Systems

When formulated in optimized micro-emulsion gels, croconazole demonstrates exceptional potency against primary dermatophytes. In vitro agar diffusion and MIC assays revealed that a croconazole micro-emulsion formulation achieved an ultra-low MIC of 0.4 µg/mL against Trichophyton rubrum [1]. In direct comparison, standard commercial 1.0% miconazole creams exhibited significantly smaller inhibition zones and lower relative efficacy against the same strains, proving croconazole's superior performance when paired with modern permeation-enhancing vehicles.

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) and Inhibition Zone |

| Target Compound Data | 0.4 µg/mL MIC (in optimized micro-emulsion gel) |

| Comparator Or Baseline | Standard 1.0% miconazole cream reference |

| Quantified Difference | Significantly larger inhibition zones and ultra-low MIC compared to conventional miconazole formulations |

| Conditions | In vitro agar diffusion and MIC assay against clinically relevant dermatophyte strains (T. rubrum) |

Justifies the procurement of croconazole for next-generation topical treatments targeting recalcitrant tinea infections where standard miconazole creams fail.

Distinct Immunological Profile and Lack of Cross-Sensitivity

A major clinical and commercial limitation of the azole class is allergic cross-reactivity among structurally similar compounds. However, croconazole's unique aryl vinyl ether structure alters its immunological recognition. Clinical patch testing has demonstrated that patients with confirmed allergic contact dermatitis to croconazole exhibit 0% cross-sensitivity to other common topical azoles, specifically clotrimazole and bifonazole [1]. This lack of cross-elicitation works bidirectionally, making croconazole a highly valuable alternative API.

| Evidence Dimension | Allergic cross-reactivity in sensitized patients |

| Target Compound Data | 0% cross-sensitivity to clotrimazole and bifonazole |

| Comparator Or Baseline | Standard imidazole class cross-reactivity (often high among closely related structural analogs) |

| Quantified Difference | Complete absence of cross-elicitation compared to expected class-wide allergic responses |

| Conditions | Patch testing in patients with confirmed allergic contact dermatitis to specific azole antifungals |

Provides a critical alternative API for dermatological formulators targeting patient populations with known sensitivities to mainstream azole antifungals.

Novel Repurposing Potential Against Mycobacterium ulcerans

Beyond its established antifungal indications, croconazole has demonstrated unique quantitative efficacy in antibacterial repurposing screens. In an alamarBlue-based growth inhibition assay targeting the thermosensitive and slow-growing pathogen Mycobacterium ulcerans (the causative agent of Buruli ulcer), croconazole was identified as a rare hit among a library of 48 azoles, displaying an Inhibitory Dose (ID) of 9 µM [1]. Most other tested azoles showed no clinically relevant activity, highlighting croconazole's distinct off-target binding profile.

| Evidence Dimension | Inhibitory Dose (ID) against M. ulcerans |

| Target Compound Data | ID = 9 µM |

| Comparator Or Baseline | Library of 48 standard azoles (majority inactive) |

| Quantified Difference | Identified as a unique, highly active hit among 48 screened azole compounds |

| Conditions | AlamarBlue-based growth inhibition assay for thermosensitive M. ulcerans |

Drives procurement for specialized infectious disease research, offering a validated topical repurposing candidate for neglected tropical diseases like Buruli ulcer.

Advanced Micro-Emulsion and Liposomal Hydrogels

Driven by its superior solubility in co-surfactants like Tween-80 and ethanol (up to 48.46 mg/mL), croconazole is the ideal API for formulators developing thermodynamically stable, high-penetration micro-emulsion-based gels (MBGF). This application is particularly relevant for creating next-generation topical treatments aimed at deeply embedded dermatophytoses where standard aqueous creams fail to deliver sufficient API to the stratum corneum [1].

Hypoallergenic Dermatological Formulations

Because croconazole exhibits zero cross-sensitivity with other common imidazoles like clotrimazole and bifonazole, it is the preferred procurement choice for specialized dermatological product lines targeting patients with documented allergic contact dermatitis. Formulators can utilize croconazole to capture market segments that are intolerant to mainstream azole therapies [2].

Drug Repurposing for Neglected Tropical Diseases

Leveraging its unique 9 µM inhibitory dose against Mycobacterium ulcerans, croconazole serves as a highly specific research tool and lead compound for infectious disease laboratories. It is an optimal candidate for in vivo efficacy studies and formulation development aimed at creating non-invasive, topical treatments for Buruli ulcer, differentiating it from purely antifungal azoles [3].

References

- [1] El-Badry, M., Fetih, G., & Shakeel, F. (2013). Comparative topical delivery of antifungal drug croconazole using liposome and micro-emulsion-based gel formulations. Drug Delivery, 21(1), 34-43.

- [2] Contact Dermatitis. (1996). Allergic contact dermatitis from croconazole without cross-sensitivity to clotrimazole and bifonazole. Contact Dermatitis, 35(4), 255-256.

- [3] Scherr, N., Röltgen, K., Witschel, M., & Pluschke, G. (2012). Identification of an imidazole antifungal displaying an inhibitory dose (ID) of 9 μM for M. ulcerans. PubMed / Science.gov.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Other CAS

Wikipedia

Dates

Comparative topical delivery of antifungal drug croconazole using liposome and micro-emulsion-based gel formulations

Mahmoud El-Badry, Gihan Fetih, Faiyaz ShakeelPMID: 24116896 DOI: 10.3109/10717544.2013.843610

Abstract

The aim of this study was to develop liposomal-based (LBGF) and micro-emulsion-based (MBGF) gel formulations of croconazole to compare their topical delivery potential. Conventional gels were also prepared using various polymers such as sodium carboxymethyl cellulose (SCMC), Poloxamer 407, Carbopol 971P and chitosan. The in vitro release of croconazole from conventional gel formulations, LBGF and MBGF were carried out using cellophane membrane as permeation membrane. However, in vitro skin permeations studies of all formulations were carried out using rat skin. The results of the drug release/skin permeation studies indicated that the highest release was obtained from SCMC followed by chitosan, Poloxamer 407 and finally Carbopol 971P gel. Therefore, liposomes and micro-emulsions were loaded on Carbopol 971P gel. The drug release and skin permeation of croconazole from different LBGF and MBGF showed that MBGF had superior release/permeation than LBGF. MBGF having ethanol as co-surfactant showed higher release/permeation of drug than MBGF-containing propylene glycol. The analysis of data according to different kinetic models indicated that the release of drug from different LBGF and MBGF followed the Higuchi model. The antimicrobial activity of the different LBGF and MBGF of croconazole was carried out by measuring the inhibition zone (mm) and compared by the effect of miconazole cream as control. The different LBGF and MBGF showed an excellent activity against different species of fungi as compared with miconazole cream. Overall, these results indicated that developed LBGF and MBGF could have great potential for topical delivery of croconazole.Contact dermatitis from clotrimazole with positive patch-test reactions also to croconazole and itraconazole

S Erdmann, M Hertl, H F MerkPMID: 9928806 DOI: 10.1111/j.1600-0536.1999.tb05977.x

Abstract

Allergic contact dermatitis from croconazole without cross-sensitivity to clotrimazole and bifonazole

A Steinmann, G Mayer, R Breit, M AgathosPMID: 8957655 DOI: 10.1111/j.1600-0536.1996.tb02375.x

Abstract

Investigation into UDP-glucuronosyltransferase (UGT) enzyme kinetics of imidazole- and triazole-containing antifungal drugs in human liver microsomes and recombinant UGT enzymes

Karine Bourcier, Ruth Hyland, Sarah Kempshall, Russell Jones, Jacqueline Maximilien, Nicola Irvine, Barry JonesPMID: 20304965 DOI: 10.1124/dmd.109.030676

Abstract

Imidazoles and triazoles represent major classes of antifungal azole derivatives. With respect to UDP-glucuronosyltransferase (UGT) enzymes, the drug metabolism focus has mainly concentrated on their inhibitory effects with little known about azoles as substrates for UGTs. N-Glucuronide metabolites of the imidazole antifungals, tioconazole and croconazole, have been reported, but there are currently no reports of N-glucuronidation of triazole antifungal agents. In this study, evidence for glucuronidation of azole-containing compounds was studied in human liver microsomes (HLM). When a glucuronide metabolite was identified, azoles were incubated in 12 recombinant UGT (rUGT) enzymes, and enzyme kinetics were determined for the UGT with the most intense glucuronide peak. Six imidazole antifungals, three triazoles, and the benzodiazepine alprazolam (triazole) were evaluated in this study. All compounds investigated were identified as substrates of UGT. UGT1A4 was the main enzyme involved in the metabolism of all compounds except for fluconazole, which was mainly metabolized by UGT2B7, probably mediating its O-glucuronide metabolism. UGT1A3 was also found to be involved in the metabolism of all imidazoles but not triazoles. In both HLM and rUGT K(m) values were lower for imidazoles (14.8-144 microM) than for triazoles (158-3037 microM), with the exception of itraconazole (8.4 microM). All of the imidazoles studied inhibited their own metabolism at high substrate concentrations. In terms of UGT1A4 metabolism, itraconazole showed kinetic features characteristic of imidazole rather than triazole antifungals. This behavior is attributed to the physicochemical properties of itraconazole that are similar to those of imidazoles in terms of clogP.High performance liquid chromatographic determination of phenoxetol, methyl paraben, ethyl paraben, n-propyl paraben, iso-butyl paraben, n-butyl paraben and croconazole.HCl

M J Akhtar, S Khan, I M Roy, I A JafriPMID: 8877869 DOI: 10.1016/0731-7085(96)01777-3

Abstract

A high performance liquid chromatographic technique has been used to determine phenoxetol, methyl paraben, ethyl paraben, n-propyl paraben, iso-butyl paraben, n-butyl paraben and croconazole.HCl. The method developed involves isocratic, reversed phase chromatography. The range of quantitation was found to be 90-135.0 micrograms ml-1 for phenoxetol, 2.0-30.0 micrograms ml-1 for methyl paraben, 0.5-7.5 micrograms ml-1 for ethyl paraben, 0.3-4.5 micrograms ml-1 for n-propyl paraben, 0.3-4.5 micrograms ml-1 for iso-butyl paraben, 0.5-7.5 micrograms ml-1 for n-butyl paraben and 20.0-300 micrograms ml-1 for croconazole.HCl. Linear regression analysis of the data demonstrates the adequate performance of the method in terms of precision and accuracy.Reptilian chemistry: volatile compounds from paracloacal glands of the American crocodile (Crocodylus acutus)

Silvina García-Rubio, Athula B Attygalle, Paul J Weldon, Jerrold MeinwaldPMID: 12035925 DOI: 10.1023/a:1015288726605

Abstract

The secretion of the paracloacal glands of the American crocodile (Crocodylus acutus) contains over 80 lipophilic compounds, including saturated and unsaturated long-chain alcohols along with their formic, acetic, and butyric acid esters, and several isoprenoids. Most of these compounds were identified on the basis of mass spectra, obtained by GC-MS. In addition, identification of the major components was supported by infrared spectra obtained by GC-FTIR. Major differences are indicated in the composition of the paracloacal gland secretion of C. acutus and that of another crocodylid, the African dwarf crocodile (Osteolaemus tetraspis).Screening of antifungal azole drugs and agrochemicals with an adapted alamarBlue-based assay demonstrates antibacterial activity of croconazole against Mycobacterium ulcerans

Nicole Scherr, Katharina Röltgen, Matthias Witschel, Gerd PluschkePMID: 23006761 DOI: 10.1128/AAC.01383-12

Abstract

An alamarBlue-based growth inhibition assay has been adapted for the thermosensitive and slow-growing pathogen Mycobacterium ulcerans. The standardized test procedure enables medium-throughput screening of preselected compound libraries. Testing of a set of 48 azoles with known antifungal activity led to the identification of an imidazole antifungal displaying an inhibitory dose (ID) of 9 μM for M. ulcerans.Croconazole in the treatment of tinea pedis

H Beierdörffer, G Michel, K KehrPMID: 8720204 DOI: 10.1111/j.1439-0507.1995.tb00028.x

Abstract

Croconazole hydrochloride is a new antifungal agent of the imidazole type. A 1% croconazole cream (Pilzcin, Merz + Co., D-Frankfurt/Main) was investigated in a multicentre trial involving 132 patients (mean age 46.7 +/- 15.5 years; 69 men, 63 women) suffering from tinea pedis (interdigital space, n = 86; other foot sites, n = 46). The fungal infections were caused predominantly by Trichophyton rubrum (interdigital space, n = 43; other foot sites, n = 33), followed by other Trichophyton and Candida species. The patients were treated once daily for a period of up to 3 weeks. In the majority of cases complete cure was achieved at both locations. On fungal microscopy no fungi were seen after 3 weeks in 82.6% of patients in the 'interdigital space' group and in 80.4% of patients in the 'other foot sites' group. Two weeks after the end of the treatment no fungi could be found in culture in 81.4% of the patients in the 'interdigital space' group and in 80.4% of patients in the other group. All skin symptoms of the mycoses (itching, scaling, erosions, reddening) decreased during the observation period. In 82.6% of patients in the 'interdigital space' group and in 76.1% of patients treated in the 'other foot sites' group efficacy was rated by the physician as good or very good. Tolerability was evaluated as good or very good in 90.7% and 89.1% of the cases. Local skin intolerabilities were not observed. The therapeutic results show that croconazole cream, when applied once a day, is an effective and well-tolerated drug for the treatment of tinea pedis, regardless of its location.Croconazole: an inhibitor of eicosanoid synthesis in A23187-stimulated human polymorphonuclear leukocytes and human whole blood

B Lehmann, G Wozel, D Steinmann, J BarthPMID: 8688199 DOI: 10.1159/000211364

Abstract

The aim of this investigation was to ascertain possible inhibitory effects of the antimycotic agent croconazole on eicosanoid biosynthesis. Human polymorphonuclear leukocytes (PMN) and whole blood of healthy donors were pretreated with croconazole in different concentrations (0.8-100 microM) for 5 min followed by the addition of Ca ionophore A23187 (10 microM) and subsequent incubation for 10 min (PMN) and 30 min (whole blood), respectively. Thereupon the eicosanoids were determined by reversed-phase high-performance liquid chromatography. Croconazole exhibited dose-dependent inhibitory activity on the 5-lipoxygenase (5-LOX) of neutrophils. The mean half maximum inhibition concentration (IC50) of croconazole for synthesis of leukotriene B4 (LTB4) and 5-hydroxyeicosatetraenoic acid (5-HETE) was determined as 7.8 +/- 1.7 and 7.6 +/- 0.3 microM, respectively. The mean IC50 value for LTB4 estimated in whole blood was distinctly higher (27.0 +/- 3.1 microM) compared with that determined in PMN. Additionally, an inhibitory effect (IC50 9.8 +/- 2.0 microM) on the production of the cyclooxygenase (COX) product 12-hydroxyheptadecatrienoic acid (HHT) was demonstrated, whereas the production and/or releasing of 12-hydroxyeicosatetraenoic acid (12-HETE) was not attenuated by the azole. Our results in the cell-free 5-LOX system favor a direct inhibitory action of croconazole on 5-LOX, with a relatively high portion (45-77%) of reversibility. In spite of distinctly lower inhibitory potency compared with reference inhibitors such as nordihydroguaiaretic acid and indomethacin, croconazole is an effective inhibitor of arachidonic acid metabolism. Our results suggest that croconazole may be of some benefit in anti-inflammatory therapy.Croconazole: a new broad spectrum agent in the treatment of fungal skin infections

K Meinicke, G MichelPMID: 7607787 DOI: